2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide is a complex organic compound featuring a thiazole ring, a thiophene moiety, and a phenylacetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a thiourea derivative with a halogenated ketone under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Phenylacetamide: The final step involves coupling the thiazole-thiophene intermediate with phenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide has shown promise as an antimicrobial agent. Its ability to inhibit bacterial quorum sensing pathways makes it a potential candidate for developing new antibacterial therapies .
Medicine
In medicine, this compound is being explored for its potential anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets in cells could lead to the development of new therapeutic agents .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and aromatic rings.
Mechanism of Action
The mechanism of action of 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit quorum sensing in bacteria, thereby preventing biofilm formation and virulence . The compound’s anti-inflammatory and anticancer effects are likely due to its interaction with specific signaling pathways and inhibition of key enzymes involved in these processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide: Similar in structure but with different substituents on the thiazole ring.
Benzo[d]thiazole-2-thiol derivatives: These compounds also feature a thiazole ring and have shown similar biological activities.
Uniqueness
What sets 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide apart is its specific combination of a thiazole ring, thiophene moiety, and phenylacetamide group. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S3/c20-14(15-7-4-8-22-15)11-24-17-19-13(10-23-17)9-16(21)18-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLJLQNTZZIPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.